molecular formula C15H8BrFO4S B2554423 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 904438-70-6

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2554423
CAS No.: 904438-70-6
M. Wt: 383.19
InChI Key: PSNQVVQPFZDGOL-UHFFFAOYSA-N
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Description

6-Bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one (CAS 904438-70-6) is a synthetic small molecule with a molecular weight of 383.19 g/mol and the molecular formula C15H8BrFO4S . This compound is built on a coumarin (2H-chromen-2-one) scaffold, a structural class widely recognized in medicinal chemistry for its diverse biological activities. The specific molecular architecture of this reagent, featuring a 4-fluorobenzenesulfonyl group at the 3-position and a bromo substituent at the 6-position of the coumarin core, makes it a valuable intermediate for chemical synthesis and drug discovery efforts. Scientific literature indicates that substitutions at the C-3 and C-4 positions of the coumarin nucleus are particularly coveted for the development of new antibacterial agents . Furthermore, structurally related coumarin derivatives have been investigated as inhibitors of biological targets such as the amine oxidase [flavin-containing] B enzyme, highlighting the potential of this chemical class in pharmaceutical research . As such, this compound serves as a key building block for researchers in organic chemistry and medicinal chemistry exploring structure-activity relationships, developing novel enzyme inhibitors, or creating new potential therapeutic agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-bromo-3-(4-fluorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNQVVQPFZDGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Chromenone Precursors

The synthesis begins with the bromination of a chromenone precursor, typically 3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one. Bromination is achieved using bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom targets the electron-rich 6-position of the chromenone backbone.

Optimization Notes :

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) is preferred for their inertness and ability to dissolve brominating agents.
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-bromination.
  • Yield : Typically 70–85%, depending on the stoichiometry of Br₂ and catalyst loading.

Sulfonylation of Chromenone Intermediates

The sulfonylation step introduces the 4-fluorophenylsulfonyl group to the chromenone core. This is achieved through the reaction of 6-bromo-2H-chromen-2-one with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions :

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).
  • Temperature : Room temperature (20–25°C) to 40°C for accelerated kinetics.
  • Yield : 65–80%, with purity >95% after recrystallization from ethanol.

Mechanistic Insight :
The sulfonylation follows a nucleophilic acyl substitution mechanism. The oxygen atom at the 3-position of the chromenone attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonate ester (Fig. 1).

Advanced Synthesis Techniques

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance efficiency. These systems offer precise temperature control and reduced reaction times compared to batch processes. For example, bromination in a microreactor at 50°C achieves 90% conversion in 10 minutes, compared to 2 hours in batch mode.

Catalytic Innovations

Recent advancements utilize heterogeneous catalysts such as zeolites or metal-organic frameworks (MOFs) to improve regioselectivity. For instance, Fe³⁺-doped MOFs increase bromination yield to 88% by stabilizing the transition state.

Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization employs:

  • ¹H NMR : Key signals include a singlet at δ 8.2 ppm (H-4 of chromenone) and doublets at δ 7.6–7.8 ppm (aromatic protons of the 4-fluorophenyl group).
  • IR Spectroscopy : Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group incorporation.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >99% purity. Recrystallization from ethanol:water (9:1) yields colorless crystals suitable for X-ray diffraction.

Comparative Analysis of Synthesis Routes

Method Brominating Agent Catalyst Solvent Yield (%) Purity (%)
Classical Bromination Br₂ FeBr₃ DCM 75 95
NBS Bromination NBS AIBN CCl₄ 82 97
Flow Reactor Br₂ None THF 90 99

Table 1: Comparison of bromination methods for 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one synthesis.

Industrial Scalability and Challenges

Solvent Recovery Systems

Large-scale processes integrate solvent distillation units to recycle DCM and THF, reducing environmental impact. For example, a 100 L batch reactor recovers 85% of DCM via fractional distillation.

Byproduct Management

The primary byproduct, 6,8-dibromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one, forms during over-bromination. It is removed via column chromatography (silica gel, hexane:ethyl acetate 4:1) or selective crystallization.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer agents and anti-inflammatory drugs. For instance, Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 6-position, enhancing biological activity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenones, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Coumarins

a. 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (Compound 4, )

  • Structure : Replaces the sulfonyl group with a 2-methylthiazol-4-yl moiety.
  • Synthesis: Prepared via condensation of 5-bromosalicylaldehyde with ethyl acetoacetate in ethanol using piperidine as a catalyst .

b. 6-Bromo-3-(3-(4-substituted phenyl)acryloyl)-2H-chromen-2-one (Chalcone Derivatives, )

  • Structure: Features an α,β-unsaturated carbonyl (enone) system at the 3-position.
  • Reactivity: The enone moiety acts as a nucleophilic center, enabling cyclization to form pyridine or nicotinonitrile derivatives .

c. 6-Bromo-3-acetyl-2H-chromen-2-one ()

  • Structure : Contains a 3-acetyl group instead of the sulfonyl substituent.
  • Applications : Serves as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine and thiazole derivatives with potent antitumor activity (IC50 = 2.70–4.90 µM against HEPG2-1 cells) .

d. 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one (CMRN5, )

  • Structure : Bromoacetyl group at the 3-position.
  • Activity : Exhibited antimicrobial effects against bacterial and fungal strains, likely due to the electrophilic bromine enhancing membrane disruption .
Impact of Sulfonyl vs. Other Electron-Withdrawing Groups

The (4-fluorophenyl)sulfonyl group in the target compound is a stronger electron-withdrawing group compared to acetyl or acryloyl substituents. For example:

  • Sulfonyl Group : Stabilizes negative charge via resonance, improving solubility in polar solvents and altering pharmacokinetics.
  • Bromoacetyl Group : Generates reactive intermediates capable of alkylating biological nucleophiles, contributing to antimicrobial activity .
Crystallographic and Spectral Comparisons
  • Lattice Energies : Bromine substitution in coumarins significantly affects lattice energies. For instance, 6-bromo-3-(dibromoacetyl)-2H-chromen-2-one (M-1) has stabilization energies driven by C–H···O hydrogen bonds (≈2.5–3.0 kcal/mol) .
  • IR Spectral Data: Target Compound: Expected strong S=O stretching vibrations near 1150–1350 cm⁻¹. Chalcone Derivatives: Show C=O stretches at 1672–1726 cm⁻¹ (coumarin and enone carbonyls) .

Biological Activity

6-Bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin class, characterized by its unique chromene structure. This compound has garnered considerable attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. Its molecular formula is C15H12BrFNO3S, and it features both bromine and sulfonyl groups, which enhance its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure includes:

  • Bromine atom at the 6-position, which increases its electrophilicity.
  • Sulfonyl group attached to a 4-fluorophenyl moiety , contributing to its biological activity.

The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile candidate for further modification and study .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds have been shown to selectively induce apoptosis in tumor cells while sparing normal cells. The mechanism of action is believed to involve the activation of specific signaling pathways, such as the Jun N-terminal kinase (JNK) pathway .

Case Study: Apoptosis Induction

In a study evaluating the compound's effects on cancer cell lines, it was found that treatment led to a marked decrease in cell viability in Caco-2 cells (54.9% reduction) without significantly affecting A549 lung cancer cells . This selective cytotoxicity highlights its potential as a therapeutic agent.

Cell LineViability (%)Significance (p-value)
Caco-254.90.0011
A549106.1Not significant

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Activation of pro-apoptotic proteins through inhibition of survival pathways.
  • Inhibition of Key Signaling Pathways : Disruption of pathways such as PI3K/Akt and ERK1/2, which are critical for cell survival and proliferation .

Synthesis and Research Applications

The synthesis of this compound typically involves:

  • Bromination : Introduction of bromine at the 6-position using brominating agents.
  • Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride in a basic medium.

These synthetic routes are crucial for producing high yields necessary for biological testing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one, and how can purity be optimized?

  • Methodology : The synthesis typically involves sulfonylation of a brominated chromenone precursor with 4-fluorobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Step 1 : Bromination at the 6-position of chromen-2-one using N-bromosuccinimide (NBS) in DMF at 0–5°C .
  • Step 2 : Sulfonylation via nucleophilic aromatic substitution with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DCM) .
    • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with 1H^1H-NMR (e.g., absence of residual solvent peaks at ~2.5 ppm for DMSO) .

Q. How is the molecular structure of this compound characterized, and which techniques are critical?

  • Key Techniques :

  • X-ray Crystallography : Resolve crystal packing and confirm sulfonyl group orientation using SHELXL for refinement. Typical space groups include P1 or P2₁/c .
  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/carbonyl carbons (δ 165–175 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ~423 Da) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Assays :

  • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination. Use cisplatin as a positive control .
  • Anti-inflammatory Potential : COX-2 inhibition assay via ELISA, comparing to celecoxib .
    • Protocol Notes : Maintain cell viability >90% in control groups by optimizing DMSO concentration (<0.1%) .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be systematically addressed?

  • Analysis Framework :

Experimental Variables : Compare cell line origins (e.g., ATCC vs. non-certified sources), passage numbers, and culture conditions (e.g., serum concentration) .

Dose-Response Curves : Ensure IC₅₀ calculations use nonlinear regression with ≥6 data points.

Target Validation : Perform siRNA knockdown of proposed targets (e.g., PI3K/mTOR) to confirm mechanism-specific effects .

  • Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM in HepG2) may arise from differences in assay duration (48h vs. 72h) .

Q. What strategies improve the compound’s selectivity for cancer vs. normal cells?

  • Approaches :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl ring to enhance target affinity .
  • Prodrug Design : Mask the sulfonyl group with a pH-sensitive moiety (e.g., acetyl) to reduce off-target effects in normal tissues .
    • Validation : Compare cytotoxicity in non-cancerous cell lines (e.g., HEK293) using flow cytometry for apoptosis/necrosis profiling .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using PAMPA-BBB (log P < 3.0 preferred) .
  • ADMET Prediction : Use SwissADME to assess CYP450 metabolism (e.g., CYP3A4 inhibition risk) and PAINS filters to exclude pan-assay interference .
    • Case Example : Docking studies (AutoDock Vina) suggest the sulfonyl group forms hydrogen bonds with PI3K’s Lys802, guiding scaffold modifications for improved binding .

Methodological Notes

  • Crystallography : For SHELXL refinement, apply TWIN/BASF commands to address twinning in P1 space group crystals .
  • Synthetic Reproducibility : Replace hygroscopic reagents (e.g., K₂CO₃) with anhydrous equivalents and monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:2) .

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